4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine
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Overview
Description
4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloro group at position 4, a methoxymethyl group at position 6, and an oxolan-3-yl group at position 2 of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyrimidine with methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethyl group. The resulting intermediate is then reacted with oxolan-3-yl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products Formed
Substitution Reactions: Products include 4-amino-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine, 4-thio-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine, and 4-alkoxy-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine.
Oxidation Reactions: Products include 4-chloro-6-(formylmethyl)-2-(oxolan-3-yl)pyrimidine and 4-chloro-6-(carboxymethyl)-2-(oxolan-3-yl)pyrimidine.
Reduction Reactions: Products include 4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)dihydropyrimidine.
Scientific Research Applications
4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The chloro group and the pyrimidine ring are key functional groups that enable the compound to bind to enzymes and receptors, potentially inhibiting their activity. The methoxymethyl and oxolan-3-yl groups may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-6-methyl-2-(oxolan-3-yl)pyrimidine
- 4-chloro-6-(methoxymethyl)-2-(tetrahydrofuran-3-yl)pyrimidine
- 4-chloro-6-(methoxymethyl)-2-(oxolan-2-yl)pyrimidine
Uniqueness
4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the methoxymethyl group at position 6 and the oxolan-3-yl group at position 2 distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity profiles.
Properties
CAS No. |
1249696-17-0 |
---|---|
Molecular Formula |
C10H13ClN2O2 |
Molecular Weight |
228.7 |
Purity |
95 |
Origin of Product |
United States |
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